molecular formula C15H25NO2S B4721108 N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide

N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4721108
M. Wt: 283.4 g/mol
InChI Key: HFXDQQPSNCMQHZ-UHFFFAOYSA-N
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Description

N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide, also known as IMPS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IMPS is a sulfonamide derivative that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to have potential applications in various fields of scientific research. One of the major applications of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit antitumor activity, and research is ongoing to explore its potential as an anticancer agent. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neuropathic pain.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been found to inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to have significant biochemical and physiological effects. It has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been found to exhibit anti-inflammatory activity and has been shown to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit analgesic activity and has been shown to reduce pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is that it is relatively easy to synthesize using readily available reagents. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been found to exhibit significant activity in various assays, making it a promising candidate for further research. However, one of the limitations of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has not been extensively studied in vivo, and more research is needed to explore its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide. One of the directions is to further explore its potential as an anticancer agent. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit significant antitumor activity in vitro, and more research is needed to explore its potential in vivo. Another direction is to further explore its potential as an anti-inflammatory and analgesic agent. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit significant activity in animal models of inflammatory diseases and neuropathic pain, and more research is needed to explore its potential as a therapeutic agent in these areas. Finally, more research is needed to understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide and to optimize its activity for various applications.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-11(2)15(12(3)4)16-19(17,18)10-14-9-7-6-8-13(14)5/h6-9,11-12,15-16H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXDQQPSNCMQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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